(4-Phenoxy-benzyl)-hydrazine
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Overview
Description
(4-Phenoxy-benzyl)-hydrazine is an organic compound characterized by a benzyl group substituted with a phenoxy group at the para position and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxy-benzyl)-hydrazine typically involves the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Step 1: Dissolve 4-phenoxybenzaldehyde in ethanol.
Step 2: Add hydrazine hydrate to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxy-benzyl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(4-Phenoxy-benzyl)-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Phenoxy-benzyl)-hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzyl chloride: Similar structure but with a chloride substituent instead of hydrazine.
4-Phenoxybenzyl alcohol: Contains a hydroxyl group instead of hydrazine.
4-Phenoxybenzaldehyde: Contains an aldehyde group instead of hydrazine.
Uniqueness
(4-Phenoxy-benzyl)-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
887594-18-5 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(4-phenoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C13H14N2O/c14-15-10-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9,15H,10,14H2 |
InChI Key |
DTXHVZRQKYCONL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNN |
Origin of Product |
United States |
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